2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

Catalog No.
S11199083
CAS No.
M.F
C22H27N3O5S
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-o...

Product Name

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

IUPAC Name

2-[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H27N3O5S/c1-16-10-11-17(14-20(16)31(28,29)25-12-6-2-3-7-13-25)24-21(26)15-30-19-9-5-4-8-18(19)22(23)27/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H2,23,27)(H,24,26)

InChI Key

XRYOVIKJFFTGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)N)S(=O)(=O)N3CCCCCC3

2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide is a complex organic compound characterized by its unique structure, which includes an azepan-1-ylsulfonyl moiety attached to a 4-methylaniline group and an ethoxybenzamide framework. The molecular formula of this compound is C22H27N3O5SC_{22}H_{27}N_{3}O_{5}S, and it has a molecular weight of approximately 445.53 g/mol .

The compound features multiple functional groups, including an amide, ether, and sulfonamide, which contribute to its potential biological activity and interaction with various biological targets. Its structural complexity allows for diverse interactions in biological systems, making it a candidate for pharmaceutical applications.

The chemical reactivity of 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, potentially allowing for modifications to enhance biological activity.
  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Esterification: The ethoxy group can be involved in esterification reactions, which could modify the compound's solubility and bioavailability.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization.

Preliminary studies suggest that compounds containing azepan and sulfonamide moieties exhibit various biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial strains, indicating potential use as antibacterial agents.
  • Anti-inflammatory Effects: Some derivatives may modulate inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Research indicates that certain sulfonamide-containing compounds can inhibit tumor growth in vitro, warranting further investigation into their mechanisms of action.

These activities position 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide as a promising candidate for drug development.

The synthesis of 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide typically involves several steps:

  • Formation of Azepan Sulfonamide: The initial step involves the reaction of azepan with a sulfonyl chloride to form the azepan-1-ylsulfonyl intermediate.
  • Amination: This intermediate is then reacted with 4-methylaniline to introduce the amine functionality.
  • Ethoxylation: The next step involves the introduction of the ethoxy group through an etherification reaction with an appropriate ethylene oxide derivative.
  • Final Coupling: Finally, the compound is subjected to amidation to form the benzamide structure.

These synthetic routes allow for the customization of the compound's properties by altering substituents at various positions.

The unique structural features of 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide suggest several applications:

  • Pharmaceutical Development: Given its potential biological activities, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Research Tool: The compound could be used in biochemical assays to study specific pathways influenced by sulfonamides or azepans.
  • Chemical Probes: Its structural characteristics make it suitable for use as a chemical probe in medicinal chemistry studies.

Interaction studies are crucial for understanding how 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method can predict how the compound binds to various protein targets.
  • In Vitro Assays: Testing the compound against cell lines can elucidate its mechanism of action and efficacy.
  • Binding Studies: Radiolabeled versions of the compound can be used to study binding affinities and kinetics with target proteins.

These studies will provide insights into its therapeutic potential and guide further development.

Several compounds share structural similarities with 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide. Notable examples include:

Compound NameMolecular FormulaKey Features
N-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamideC23H29N3O4SContains an azepan moiety; potential anti-inflammatory activity .
4-(Azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideC26H24F2N4O3SFeatures a different aromatic substitution pattern; investigated for anticancer properties.
2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamideC15H22N2O5SShares core structural elements; studied for its crystal structure and interactions.

Uniqueness

This detailed overview emphasizes the multifaceted nature of 2-[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethoxy]benzamide in terms of synthesis, potential applications, and biological relevance. Further research will be essential to fully elucidate its capabilities and therapeutic potential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

445.16714214 g/mol

Monoisotopic Mass

445.16714214 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-08-2024

Explore Compound Types